molecular formula C8H6BrNO2 B1452102 (5-Bromofuro[2,3-b]pyridin-2-yl)methanol CAS No. 1188990-02-4

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol

Cat. No. B1452102
M. Wt: 228.04 g/mol
InChI Key: SJASNTWQPIYYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” is a chemical compound with the empirical formula C8H6BrNO2 . It has a molecular weight of 228.04 and is represented by the SMILES string OCc1cc2cc(Br)cnc2o1 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” can be represented by the InChI string 1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 . This indicates the connectivity and hydrogen placement in the molecule.

Scientific Research Applications

Synthesis of Aromatic Ketones

Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . Compounds like “(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” can be used in the synthesis of aromatic ketones through a copper-catalyzed Csp3-H oxidation approach .

Pharmaceutical Intermediates

The compound could serve as an intermediate in the synthesis of various pharmaceuticals. For instance, thieno[2,3-b]pyridine derivatives, which are structurally similar to furo[2,3-b]pyridines, have been found to exhibit a broad range of pharmacological activities .

Anticancer Research

Thieno[2,3-b]pyridine derivatives have shown potential in anticancer research . Given the structural similarity, “(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” could potentially be used in the development of new anticancer drugs.

Antiviral Research

Similarly, thieno[2,3-b]pyridine derivatives have also been used in antiviral research . This suggests that “(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” could have potential applications in this field.

Anti-Inflammatory and Antimicrobial Research

The compound could potentially be used in the development of new anti-inflammatory and antimicrobial drugs, given the demonstrated activities of structurally similar compounds .

CNS Disorders Treatment

Thieno[2,3-b]pyridine derivatives have been used in the treatment of CNS disorders . This suggests that “(5-Bromofuro[2,3-b]pyridin-2-yl)methanol” could have potential applications in this field.

Safety And Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the precautionary statements P305 + P351 + P338, which pertain to measures to take in case of contact with eyes .

properties

IUPAC Name

(5-bromofuro[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJASNTWQPIYYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=NC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673646
Record name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromofuro[2,3-b]pyridin-2-yl)methanol

CAS RN

1188990-02-4
Record name (5-Bromofuro[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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